2,7-Naphthalenedisulfonic acid, 5-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-, trisodium salt
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Overview
Description
2,7-Naphthalenedisulfonic acid, 5-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-, trisodium salt is a complex organic compound. It is characterized by its naphthalene core structure with multiple functional groups, including sulfonic acid, azo, and pyrimidinyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,7-Naphthalenedisulfonic acid, 5-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-, trisodium salt involves multiple steps. The process typically starts with the sulfonation of naphthalene to introduce sulfonic acid groups. This is followed by azo coupling reactions to introduce the azo group. The final steps involve the introduction of the pyrimidinyl and benzoyl groups through nucleophilic substitution reactions. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles like amines. Major products formed from these reactions include quinones, amines, and substituted naphthalenes.
Scientific Research Applications
2,7-Naphthalenedisulfonic acid, 5-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-, trisodium salt is used in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a dye intermediate.
Biology: It is used in staining techniques for microscopy.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The azo group can participate in electron transfer reactions, while the sulfonic acid groups can form strong ionic interactions with biological molecules. The pyrimidinyl group can interact with nucleic acids, potentially affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar compounds include other naphthalenedisulfonic acid derivatives, such as:
- 1,5-Naphthalenedisulfonic acid
- 2,6-Naphthalenedisulfonic acid
- 4,5-Dihydroxy-1,3-benzenedisulfonic acid Compared to these compounds, 2,7-Naphthalenedisulfonic acid, 5-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-, trisodium salt has a more complex structure, which provides it with unique chemical properties and a broader range of applications.
Properties
CAS No. |
83399-98-8 |
---|---|
Molecular Formula |
C27H14ClF2N6Na3O11S3 |
Molecular Weight |
837.1 g/mol |
IUPAC Name |
trisodium;5-[[4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]benzoyl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C27H17ClF2N6O11S3.3Na/c28-21-24(29)33-27(30)34-25(21)31-14-7-5-12(6-8-14)26(38)32-17-11-15(48(39,40)41)9-13-10-19(50(45,46)47)22(23(37)20(13)17)36-35-16-3-1-2-4-18(16)49(42,43)44;;;/h1-11,37H,(H,32,38)(H,31,33,34)(H,39,40,41)(H,42,43,44)(H,45,46,47);;;/q;3*+1/p-3 |
InChI Key |
DTJYROFTDDFIPE-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC=C(C=C4)NC5=C(C(=NC(=N5)F)F)Cl)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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